3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Chlorination: Introduction of the chlorine atom at the 3-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Fluorination: Introduction of the fluorine atom at the 4-position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reduction: Reduction of the isoquinoline ring to form the dihydroisoquinoline structure using hydrogenation catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to tetrahydroisoquinoline derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions at the chlorine or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroisoquinoline: Lacks the hydroxyl group at the 5-position.
4-Fluoro-5,8-dihydroisoquinolin-5-ol: Lacks the chlorine atom at the 3-position.
3-Chloro-5,8-dihydroisoquinolin-5-ol: Lacks the fluorine atom at the 4-position.
Uniqueness
3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol is unique due to the presence of both chlorine and fluorine atoms, as well as the hydroxyl group on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H7ClFNO |
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Molecular Weight |
199.61 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol |
InChI |
InChI=1S/C9H7ClFNO/c10-9-8(11)7-5(4-12-9)2-1-3-6(7)13/h1,3-4,6,13H,2H2 |
InChI Key |
XZJPLAIPNRQMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=C(C(=NC=C21)Cl)F)O |
Origin of Product |
United States |
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